An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1314663-80-3)
An In-depth Technical Guide to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1314663-80-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile, a key building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated synthesis protocol, and offers in-depth analysis of its spectral data for characterization. Furthermore, it explores the compound's reactivity and its strategic application in the synthesis of biologically active molecules, highlighting its importance for drug discovery and development professionals. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices.
Introduction
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a synthetic organic compound that has garnered significant interest in the pharmaceutical industry. Its unique molecular architecture, featuring a bromo- and fluoro-substituted phenyl ring attached to a cyclopropane ring bearing a nitrile group, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The strategic incorporation of fluorine and a cyclopropyl moiety can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates[1]. This guide serves as a detailed resource for researchers and developers working with this valuable compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 1314663-80-3 | Internal Data |
| Molecular Formula | C₁₀H₇BrFN | [2] |
| Molecular Weight | 240.07 g/mol | |
| Appearance | Solid | |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Solubility | No experimental data available |
Synthesis and Purification
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile can be achieved through a multi-step process. The following protocol is a representative method for its preparation.
Synthetic Pathway
Caption: Synthetic route to 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.
Experimental Protocol
Step 1: Synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile
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To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Bromo-4-fluorobenzonitrile (1.0 eq.) in anhydrous DMSO dropwise at room temperature.
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Stir the resulting mixture at room temperature for 30 minutes.
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Add 1,2-dibromoethane (1.1 eq.) to the reaction mixture dropwise, maintaining the temperature below 30 °C.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, carefully quench the reaction by the slow addition of water.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.
Spectroscopic Characterization
Accurate characterization of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is critical for confirming its identity and purity. While experimental spectra for this specific compound are not publicly available, the following are expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with splitting patterns influenced by the bromine and fluorine substituents. The cyclopropyl protons will appear as multiplets in the upfield region (typically δ 1.0-2.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (δ ~115-125 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range, with their chemical shifts influenced by the halogen substituents. The cyclopropyl carbons will be observed in the upfield region (δ ~10-30 ppm).
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z 239 and 241. Fragmentation patterns would likely involve the loss of the nitrile group, the bromine atom, and cleavage of the cyclopropane ring.
Reactivity and Chemical Transformations
The chemical reactivity of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is dictated by its functional groups: the nitrile, the bromine atom, and the cyclopropane ring.
Caption: Key reactive sites of 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile.
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Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
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Bromo Group: The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.
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Cyclopropane Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, providing access to different molecular scaffolds.
Applications in Drug Discovery and Development
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a valuable building block in the synthesis of pharmaceutical compounds. The presence of the fluorophenyl and cyclopropyl motifs is known to impart desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability[1].
While specific drug candidates derived directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, fluorinated phenyl groups are common in kinase inhibitors and other targeted therapies[3]. The cyclopropyl group is also a well-established bioisostere for phenyl rings and other functional groups, often leading to improved pharmacological profiles[1].
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount.
Hazard Identification
Based on available data for similar compounds, 1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile should be handled with care. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation and may be harmful if swallowed.
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Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
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Precautionary Codes: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents.
Disposal
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Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile is a key intermediate with significant potential in medicinal chemistry and drug discovery. Its unique combination of a halogenated aromatic ring and a strained cyclopropane system provides a versatile platform for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for scientists in the field. Further research into its physical properties and the biological activities of its derivatives will undoubtedly continue to expand its utility in the development of new therapeutics.
References
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- Ghoreschi, K., Laurence, A., & O'Shea, J. J. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?
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- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
